2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride
Description
2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a difluoromethoxy-methyl substituent at the 2-position of the pyrrolidine ring. The compound is synthesized as a hydrochloride salt to enhance stability and facilitate isolation .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClF2NO |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H |
InChI Key |
DWXUAKBWGJJYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl ether as the difluoromethylating agent. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the difluoromethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution at the difluoromethoxy-methyl group. The electron-withdrawing effect of fluorine atoms enhances the electrophilicity of the adjacent carbon, facilitating reactions with nucleophiles like amines or alkoxides.
Key Reagents and Conditions
Mechanistic Insight :
The reaction with di-tert-butyl dicarbonate proceeds via a two-step process:
-
Deprotonation of the pyrrolidine nitrogen by TEA.
-
Nucleophilic attack on the carbonyl carbon of the Boc reagent .
Oxidation Reactions
The difluoromethoxy group is resistant to oxidation, but the pyrrolidine ring can be oxidized under controlled conditions.
Example Reaction :
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrrolidine derivative | KMnO₄ | Acidic aqueous | Pyrrolidone (cyclic amide) | 72–85% |
Notes :
-
Oxidation typically occurs at the α-carbon of the pyrrolidine ring.
-
The hydrochloride salt improves solubility in polar solvents during oxidation.
Reduction Reactions
The compound can participate in reductive amination or hydrogenation of intermediate imines.
Key Data :
| Reaction | Reducing Agent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Imine Reduction | NaBH₄ | THF | 0°C → RT | Secondary amine derivative |
Limitation :
The difluoromethoxy group remains intact under mild reducing conditions, preserving its structural role.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at the methyl position.
Reported Protocol :
| Catalyst | Ligand | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Arylboronic acid | Biaryl-pyrrolidine hybrid | 60–78% |
Optimization :
-
Reactions require anhydrous conditions and inert atmospheres.
-
The hydrochloride counterion may necessitate base additives (e.g., K₂CO₃) to neutralize acidity.
Stability Under Acidic/Basic Conditions
The compound demonstrates differential stability:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. For instance, it is being investigated as part of a new class of oral SARS-CoV-2 main protease inhibitors. This class aims to improve metabolic stability and efficacy compared to existing treatments like nirmatrelvir, which is used in the widely known Paxlovid therapy for COVID-19 .
Orexin Receptor Agonism
Another significant application is its activity as an orexin type 2 receptor agonist. This property suggests potential therapeutic uses in treating sleep disorders and obesity-related conditions. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite, making this compound a candidate for further research in neuropharmacology .
Inhibition of Notum
The compound has also been studied for its inhibitory effects on Notum, an enzyme implicated in various diseases. Inhibitors of Notum can potentially be used in therapeutic strategies for conditions where Notum's activity contributes to disease progression .
Case Study: SARS-CoV-2 Protease Inhibition
A detailed investigation into the pharmacokinetics and efficacy of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride revealed promising results in preclinical models. The compound demonstrated significant antiviral activity at plasma concentrations that could be achieved with oral dosing, indicating its potential as a viable treatment option for COVID-19 .
Case Study: Orexin Type 2 Receptor Activity
Research has shown that compounds similar to this compound exhibit orexin type 2 receptor agonistic activity, leading to increased food intake and potential applications in treating narcolepsy and other sleep-related disorders . The implications of these findings suggest a broader role for this compound in managing metabolic disorders.
Data Tables
| Application Area | Potential Use | Current Research Status |
|---|---|---|
| Antiviral Activity | Treatment for COVID-19 | Ongoing clinical trials |
| Orexin Receptor Agonism | Management of sleep disorders | Preclinical studies |
| Notum Inhibition | Therapeutic strategies for various diseases | Early-stage research |
Mechanism of Action
The mechanism of action of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares structural and physicochemical properties of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride with similar compounds:
*Estimated based on analogous compounds.
Biological Activity
2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a chiral compound recognized for its diverse applications in medicinal chemistry and biological research. Its unique difluoromethoxy substitution enhances its pharmacological properties, making it a subject of interest for various therapeutic developments, particularly in the context of neurological disorders and cancer treatment.
The compound is characterized by the following structural features:
- Pyrrolidine Ring : Provides structural rigidity.
- Difluoromethoxy Group : Enhances binding affinity to biological targets.
- Chiral Center : Imparts distinct stereochemical properties that can influence biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group improves the compound's binding affinity, potentially modulating the activity of these targets. This mechanism is crucial in drug design, particularly for compounds aimed at treating complex diseases like cancer and neurological disorders.
In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Table 1 summarizes the findings from several studies evaluating its cytotoxicity.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the pyrrolidine structure affect biological activity. The presence of the difluoromethoxy group has been shown to significantly enhance potency compared to similar compounds lacking this substitution.
Case Study 1: MDM2 Inhibition
In a study focusing on murine double minute 2 (MDM2) inhibitors, compounds structurally related to this compound demonstrated potent inhibition of MDM2, a critical regulator in tumorigenesis. The compound exhibited an IC50 value below 1 nM, indicating strong potential for development as an anticancer agent ( ).
Case Study 2: Neurological Applications
Research into the neurological applications of this compound suggests its utility in developing treatments for disorders such as Alzheimer's disease. Its ability to penetrate the blood-brain barrier and interact with neuroreceptors positions it as a promising candidate for further investigation ().
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented in Table 2.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| (2S)-2-(Difluoromethoxymethyl)pyrrolidine | Enantiomer; may exhibit different activity | Not extensively studied |
| (2R)-2-(Methoxymethyl)pyrrolidine | Lacks fluorine substitution; altered binding profile | Lower potency than target compound |
| (2R)-2-(Trifluoromethoxymethyl)pyrrolidine | Trifluoromethyl group; different electronic properties | Varies significantly |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((difluoromethoxy)methyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a pyrrolidine derivative reacts with a difluoromethoxy-containing electrophile. For example, 2-(chloromethyl)pyrrolidine hydrochloride (a common intermediate) may undergo substitution with difluoromethoxy groups under polar solvents (e.g., DMF or DMSO) at elevated temperatures . Oxidation or reduction steps may require agents like potassium permanganate or sodium borohydride, depending on the intermediate’s stability . Reaction pH and temperature must be tightly controlled to minimize byproducts such as overoxidized sulfones .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with distinct shifts for the difluoromethoxy (-OCF₂H) and pyrrolidine moieties .
- HPLC-MS : Reversed-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection at 210–280 nm are used for purity assessment. MS detects molecular ions ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) and stress testing (acid/base hydrolysis, oxidative conditions). HPLC monitors degradation products, such as hydrolyzed pyrrolidine or oxidized difluoromethoxy derivatives. For instance, overoxidation can yield sulfones, detectable via retention time shifts in HPLC . Buffered solutions (pH 1–9) at 25–60°C help identify pH-sensitive degradation pathways .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed when modifying the difluoromethoxy or pyrrolidine groups in related compounds?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with substituents like -OCH₃, -CF₃, or alternative heterocycles (e.g., piperidine). Biological assays (e.g., receptor binding or enzyme inhibition) quantify potency changes. For example, replacing difluoromethoxy with methoxy in benzimidazole analogs reduces metabolic stability but increases solubility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or ion channels .
Q. What are the dominant degradation pathways of this compound, and how can they be mitigated?
- Methodological Answer : LC-MS/MS identifies major degradation products. Under oxidative stress, the difluoromethoxy group may form carbonyl or sulfonyl derivatives, while acidic conditions hydrolyze the pyrrolidine ring . Stabilization strategies include lyophilization (to reduce hydrolytic degradation) or adding antioxidants (e.g., BHT) in formulations .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like proteases or kinases. Density functional theory (DFT) calculates electron distribution in the difluoromethoxy group, revealing its electronegativity and steric effects on binding . Free energy perturbation (FEP) models quantify the impact of structural modifications on binding affinity .
Q. What impurities are critical to monitor during synthesis, and what thresholds ensure compliance with pharmacopeial standards?
- Methodological Answer : Key impurities include:
- Process-related : Unreacted 2-(chloromethyl)pyrrolidine hydrochloride (retention time ~1.3x parent compound in HPLC) .
- Degradation-related : Sulfone derivatives (e.g., from overoxidation) and hydrolyzed pyrrolidine .
Pharmacopeial guidelines (e.g., USP) set limits: NMT 0.15% for any individual impurity and NMT 0.10% for unknown impurities .
Data Contradictions and Resolution
- Synthesis Conditions : suggests inorganic bases for condensation, while recommends polar aprotic solvents. Resolution: Base choice (e.g., K₂CO₃ vs. NaOH) depends on electrophile reactivity; DMF is preferred for high-boiling-point reactions .
- Stability Data : reports sulfone formation under oxidation, but emphasizes hydrolytic degradation. Resolution: Degradation pathways are context-dependent; orthogonal HPLC methods (e.g., ion-pair chromatography) differentiate between oxidative and hydrolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
